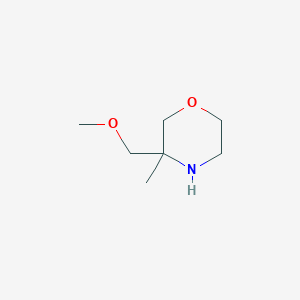![molecular formula C10H11Cl2N3O2 B6271914 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride CAS No. 1955493-53-4](/img/no-structure.png)
2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride, otherwise known as PIA-D, is a small molecule that has seen a surge in scientific research applications in recent years. It has been studied for its unique biochemical and physiological effects, as well as its potential in laboratory experiments.
科学的研究の応用
PIA-D has a variety of scientific research applications, including in the fields of biochemistry, physiology, and drug discovery. In biochemistry, it has been used to study the effects of small molecules on protein-protein interactions, as well as to study the effects of small molecules on enzymes. In physiology, it has been used to study the effects of small molecules on cell signaling pathways, as well as to study the effects of small molecules on gene expression. In drug discovery, it has been used to study the effects of small molecules on drug targets, as well as to study the effects of small molecules on drug metabolism.
作用機序
The mechanism of action of PIA-D is still being studied, but it is believed to involve the binding of the molecule to specific receptors in the body. This binding then triggers a cascade of biochemical and physiological responses, which can lead to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of PIA-D are still being studied, but it has been shown to have a variety of effects, including inhibition of protein-protein interactions, inhibition of enzymes, modulation of cell signaling pathways, modulation of gene expression, and modulation of drug targets and drug metabolism.
実験室実験の利点と制限
The advantages of using PIA-D in laboratory experiments include its low cost, its availability, and its relatively low toxicity. Its limitations include its relatively small size, which can make it difficult to study in certain experiments, and its limited solubility, which can make it difficult to use in certain experiments.
将来の方向性
The potential future directions for research on PIA-D include further studies on its mechanism of action, further studies on its biochemical and physiological effects, further studies on its potential applications in drug discovery, and further studies on its potential as a therapeutic agent. Additionally, further studies on its solubility and its potential for use in other laboratory experiments could provide further insight into its potential uses.
合成法
PIA-D is synthesized through a multi-step process. The synthesis begins with the reaction of 2-amino-4-chloropyridine with 1-benzyl-1H-imidazole to form the intermediate 2-chloro-4-{[(benzyloxy)imino]methyl}pyridine. This intermediate is then reacted with acetic anhydride and potassium carbonate to produce the desired product, PIA-D.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride involves the reaction of 2-(pyridin-4-yl)-1H-imidazole with chloroacetic acid followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-(pyridin-4-yl)-1H-imidazole", "Chloroacetic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-(pyridin-4-yl)-1H-imidazole in chloroacetic acid and heat the mixture at 80-90°C for 4-6 hours.", "Step 2: Cool the reaction mixture to room temperature and add hydrochloric acid dropwise until the pH reaches 2-3.", "Step 3: Filter the resulting precipitate and wash with cold water.", "Step 4: Dry the product under vacuum to obtain 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride." ] } | |
CAS番号 |
1955493-53-4 |
分子式 |
C10H11Cl2N3O2 |
分子量 |
276.1 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



